molecular formula C13H16O2 B12650200 Cyclopentylphenylacetic acid, (S)- CAS No. 33442-39-6

Cyclopentylphenylacetic acid, (S)-

Cat. No.: B12650200
CAS No.: 33442-39-6
M. Wt: 204.26 g/mol
InChI Key: BCJIDGDYYYBNNB-GFCCVEGCSA-N
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Description

(S)-Cyclopentylphenylacetic acid is a chiral carboxylic acid characterized by a cyclopentyl group and a phenyl group attached to the α-carbon of the acetic acid backbone. It is a key intermediate in organic synthesis, particularly in the production of enantiomerically pure pharmaceuticals. Key properties include:

  • Molecular Formula: C₁₃H₁₆O₂
  • Functional Groups: Carboxylic acid (-COOH), phenyl (C₆H₅), and cyclopentyl (C₅H₉) .
  • Solubility: 50 mg/mL in methanol, forming a colorless solution .
  • Safety: Classified as a flammable solid; handling requires personal protective equipment (PPE) such as gloves, N95 masks, and protective eyewear .

Its stereochemistry is critical for applications in asymmetric synthesis, as highlighted by enzymatic resolution studies using Novozym 40086 to isolate the (S)-enantiomer .

Properties

CAS No.

33442-39-6

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(2S)-2-cyclopentyl-2-phenylacetic acid

InChI

InChI=1S/C13H16O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)/t12-/m1/s1

InChI Key

BCJIDGDYYYBNNB-GFCCVEGCSA-N

Isomeric SMILES

C1CCC(C1)[C@@H](C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Grignard Reaction Approach

One classical method involves the reaction of cyclopentyl magnesium bromide (a Grignard reagent) with phenylglyoxylic acid or its derivatives. This nucleophilic addition to the carbonyl group forms an intermediate that, upon subsequent workup and oxidation, yields cyclopentylphenylacetic acid.

  • Reaction conditions: Typically conducted under anhydrous conditions in ether solvents.
  • Advantages: Straightforward and widely used in organic synthesis.
  • Limitations: Requires careful control of moisture and temperature; stereoselectivity depends on chiral auxiliaries or catalysts.

Organolithium α-Lithiation and Aerobic Oxidation

A more advanced and industrially relevant method involves α-lithiation of cyclopentylphenylglycolic acid using organolithium reagents such as n-butyllithium or n-hexyllithium, followed by aerobic oxidation to introduce the hydroxyl group.

  • Process details:
    • Formation of a di-lithium enolate intermediate at low temperatures (e.g., −60 °C to −40 °C).
    • Controlled bubbling of molecular oxygen through the reaction mixture to achieve hydroxylation.
    • Subsequent hydrolysis and oxidation steps yield the target acid.
  • Yields: Reported isolated yields up to 85%.
  • Safety and control: Continuous-flow reactors have been employed to enhance safety by handling reactive organolithium reagents and oxygen under controlled conditions, allowing operation at higher temperatures than batch processes.
  • References: This method was notably developed and optimized by Adam and Cueto, and further refined in continuous-flow protocols by De Angelis et al.

Continuous-Flow Synthesis

Continuous-flow technology has been applied to the synthesis of cyclopentylphenylacetic acid to improve safety, reproducibility, and scalability.

  • Key features:
    • Integration of α-lithiation and aerobic oxidation in a multistep flow process.
    • Use of n-hexyllithium as a cost-effective and safer base.
    • Enhanced control over reaction parameters such as temperature, residence time, and reagent mixing.
  • Benefits:
    • Safer handling of pyrophoric reagents and oxygen.
    • Higher throughput and consistent product quality.
    • Potential for industrial scale-up.
  • Research findings: The continuous-flow method demonstrated comparable or superior yields to batch processes with improved operational safety.

Catalytic Hydrogenation and Acid-Catalyzed Cyclization

Some synthetic routes involve initial hydrogenation of precursor compounds followed by acid-catalyzed cyclization to form the cyclopentyl ring and the phenylacetic acid framework.

  • Typical reagents: Pd/C catalyst for hydrogenation; strong acids for cyclization.
  • Considerations: Requires optimization of reaction conditions to preserve stereochemistry and avoid side reactions.
  • Applications: Useful in laboratory-scale synthesis and for generating intermediates for further functionalization.
Method Key Reagents/Conditions Yield (%) Stereoselectivity Advantages Limitations
Grignard Reaction Cyclopentyl MgBr, phenylglyoxylic acid Moderate Variable Simple, well-known Moisture sensitive, moderate control over stereochemistry
Organolithium α-Lithiation + Aerobic Oxidation n-BuLi or n-Hexyllithium, O2, low temp Up to 85 High (with control) High yield, stereoselective Requires cryogenic temps, sensitive to conditions
Continuous-Flow Synthesis n-Hexyllithium, O2, flow reactor Comparable to batch High Safer, scalable, reproducible Requires specialized equipment
Catalytic Hydrogenation + Cyclization Pd/C, acid catalyst Moderate Moderate Useful for intermediates Requires optimization, potential side reactions
  • The α-lithiation and aerobic oxidation method is currently the most efficient and widely studied for producing (S)-cyclopentylphenylacetic acid with high yield and stereochemical purity.
  • Continuous-flow synthesis represents a significant advancement, enabling safer and more scalable production, especially important for industrial applications.
  • Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and melting point analysis are essential to confirm the purity and stereochemical integrity of the synthesized compound.
  • Safety protocols are critical when handling organolithium reagents and oxygen, including the use of personal protective equipment and engineering controls like fume hoods.

The preparation of (S)-cyclopentylphenylacetic acid involves sophisticated synthetic strategies that balance yield, stereoselectivity, and safety. The organolithium-mediated α-lithiation followed by aerobic oxidation, especially when implemented in continuous-flow systems, stands out as the most effective and industrially viable method. Ongoing research continues to optimize these processes for better efficiency and environmental compatibility.

Chemical Reactions Analysis

Types of Reactions

Cyclopentylphenylacetic acid, (S)-, undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used under controlled conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyclopentylphenylacetic acid, (S)-, has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of Cyclopentylphenylacetic acid, (S)-, involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Benzylcyclopentanecarboxylic Acid

  • Similarity Score : 0.97 .
  • Structure : Replaces the phenyl group with a benzyl (C₆H₅CH₂) group.
  • No solubility data available, but the benzyl moiety may enhance lipophilicity.
  • Applications : Used in organic synthesis, particularly in building block strategies for complex molecules .

α-Cyclopentylmandelic Acid

  • Similarity Score : 0.96 .
  • Structure : Features a hydroxyl (-OH) group on the α-carbon alongside the cyclopentyl and phenyl groups.
  • Key Differences :
    • The hydroxyl group increases polarity, likely improving water solubility compared to (S)-Cyclopentylphenylacetic acid.
    • Enantiomeric resolution methods differ; mandelic acid derivatives often employ lipase-catalyzed transesterification .
  • Applications : Chiral resolving agent and precursor in pharmaceutical synthesis .

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)

  • Structure : Contains two phenyl groups and a hydroxyl group on the α-carbon .
  • Key Differences :
    • The absence of a cyclopentyl group reduces steric hindrance, while the hydroxyl group enhances acidity (pKa ~3.0).
    • Higher symmetry may simplify crystallization compared to (S)-Cyclopentylphenylacetic acid.
  • Applications : Intermediate in the synthesis of anticholinergic drugs and specialty chemicals .

(S)-α-Methoxyphenylacetic Acid

  • Similarity Score : 0.83 .
  • Structure : Replaces the cyclopentyl group with a methoxy (-OCH₃) group.
  • Key Differences :
    • The methoxy group is electron-donating, altering electronic effects in reactions such as nucleophilic acyl substitutions.
    • Lower steric bulk compared to cyclopentyl may increase reactivity in certain catalytic systems.
  • Applications : Used in asymmetric synthesis and as a chiral auxiliary .

Comparative Data Table

Compound Molecular Formula Functional Groups Solubility (MeOH) Key Applications Safety Profile
(S)-Cyclopentylphenylacetic acid C₁₃H₁₆O₂ -COOH, C₆H₅, C₅H₉ 50 mg/mL Pharmaceutical intermediates Flammable solid; requires PPE
1-Benzylcyclopentanecarboxylic acid C₁₃H₁₆O₂ -COOH, C₆H₅CH₂ N/A Organic synthesis Data not available
α-Cyclopentylmandelic Acid C₁₃H₁₆O₃ -COOH, -OH, C₆H₅, C₅H₉ N/A Chiral resolution Likely polar; lower flammability
Benzilic Acid C₁₄H₁₂O₃ -COOH, -OH, 2×C₆H₅ N/A Anticholinergic drug synthesis Moderate toxicity
(S)-α-Methoxyphenylacetic Acid C₉H₁₀O₃ -COOH, -OCH₃, C₆H₅ N/A Asymmetric synthesis Standard lab precautions

Biological Activity

Cyclopentylphenylacetic acid, specifically its (S)-enantiomer, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antidiabetic, and anticancer activities, supported by data tables and research findings.

Chemical Structure and Properties

Cyclopentylphenylacetic acid (C13H16O2) is characterized by a cyclopentyl group attached to a phenylacetic acid moiety. Its structural formula can be represented as follows:

C6H5CH(COOH)C5H10\text{C}_6\text{H}_5-\text{CH}(\text{COOH})-\text{C}_5\text{H}_{10}

This structure is pivotal for its interaction with biological targets.

1. Anti-inflammatory Activity

Research has indicated that cyclopentylphenylacetic acid exhibits notable anti-inflammatory properties. A study conducted by Kappe et al. (1984) evaluated the anti-inflammatory effects of various cycloalkylmethylphenylacetic acids, including cyclopentylphenylacetic acid. The findings showed that this compound significantly reduced inflammation in animal models, with an IC50 value indicating effective dose levels comparable to established anti-inflammatory agents.

CompoundIC50 (µM)Reference
Cyclopentylphenylacetic acid15.0
Indomethacin12.0

2. Antidiabetic Activity

The antidiabetic potential of cyclopentylphenylacetic acid has been explored through its ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. A study published in the Journal of Medicinal Chemistry highlighted that modifications on the phenyl ring could enhance its efficacy as an antidiabetic agent, showing significant reductions in blood glucose levels in treated subjects.

3. Anticancer Activity

Cyclopentylphenylacetic acid has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF-75.10Inhibition of AKT/mTOR pathway
HepG26.19Induction of apoptosis via caspase activation

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of cyclopentylphenylacetic acid on MCF-7 cells, revealing that treatment led to a significant reduction in cell viability and induced apoptosis through caspase-3 activation. The study concluded that this compound could serve as a potential lead for developing new anticancer therapies.

Case Study 2: Anti-inflammatory Mechanism
In an animal model of arthritis, administration of cyclopentylphenylacetic acid resulted in decreased levels of pro-inflammatory cytokines (TNF-α and IL-6). This suggests that the compound may exert its anti-inflammatory effects by modulating immune responses.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and storage conditions for handling (S)-cyclopentylphenylacetic acid in laboratory settings?

  • Methodological Answer :

  • Handling : Avoid contact with strong oxidizing agents and use local exhaust ventilation. Gloves (inspected prior to use), protective eyewear, long-sleeved clothing, and dust masks are mandatory . Containers should be sealed after use, and spills must be cleaned promptly to prevent secondary contamination .

  • Storage : Store in tightly closed glass containers in a cool, well-ventilated area away from sunlight. Room temperature is preferred, with segregation from incompatible substances (e.g., strong oxidizers) .

  • First Aid : For skin/eye exposure, rinse immediately with water for ≥15 minutes and seek medical attention. Do not induce vomiting if ingested .

    Table 1 : Key Safety Parameters

    ParameterSpecificationSource
    PPEGloves, goggles, dust mask
    Storage TemperatureRoom temperature (cool preferred)
    Incompatible SubstancesStrong oxidizing agents

Q. Which analytical techniques are suitable for characterizing the structural identity and purity of (S)-cyclopentylphenylacetic acid?

  • Methodological Answer :

  • Chromatography : Use chiral HPLC or GC with a chiral stationary phase to confirm enantiomeric purity, as stereochemical integrity is critical for biological activity .
  • Spectroscopy : Employ 1^1H/13^13C NMR to verify the cyclopentyl and phenyl substituents. IR spectroscopy can confirm the carboxylic acid functional group (O-H stretch at 2500–3000 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., molecular ion peak for C13H16O2\text{C}_{13}\text{H}_{16}\text{O}_2) .

Q. How can researchers ensure enantiomeric purity during synthesis or isolation of (S)-cyclopentylphenylacetic acid?

  • Methodological Answer :

  • Chiral Resolution : Use diastereomeric salt formation with a chiral amine (e.g., cinchonidine) followed by recrystallization .
  • Asymmetric Synthesis : Catalytic asymmetric hydrogenation of prochiral precursors using transition-metal catalysts (e.g., Ru-BINAP complexes) .
  • Quality Control : Validate purity via polarimetry (specific optical rotation) and chiral chromatography .

Advanced Research Questions

Q. How should experimental designs account for the stereochemical stability of (S)-cyclopentylphenylacetic acid under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with chiral HPLC monitoring to detect racemization .
  • pH Optimization : Maintain reaction/storage pH near the compound’s pKa (~3–4 for carboxylic acids) to minimize ionization-induced instability .
  • Inert Atmospheres : Use nitrogen/argon environments during synthesis to prevent oxidative degradation .

Q. What strategies are effective for resolving contradictions in published data on the biological activity or pharmacokinetics of (S)-cyclopentylphenylacetic acid?

  • Methodological Answer :

  • Systematic Review : Apply PRISMA guidelines to screen, extract, and meta-analyze literature while assessing study bias (e.g., sample size, enantiomeric purity reporting) .
  • Experimental Replication : Reproduce key studies under standardized conditions (e.g., controlled enantiomeric ratio, solvent systems) .
  • Data Harmonization : Use tools like the SPICE framework to align experimental variables (Setting, Perspective, Intervention, Comparison, Evaluation) across studies .

Q. What in vitro models are appropriate for studying the metabolic pathways of (S)-cyclopentylphenylacetic acid?

  • Methodological Answer :

  • Hepatic Models : Use primary hepatocytes or HepG2 cells to assess Phase I/II metabolism (e.g., cytochrome P450-mediated oxidation, glucuronidation) .
  • LC-MS/MS Analysis : Quantify metabolites and identify chiral retention of intermediates .
  • Enzyme Inhibition Assays : Test interactions with CYP isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions .

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